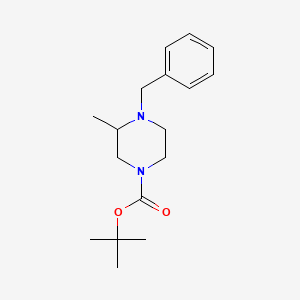![molecular formula C13H11N3O B13874158 N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with an aniline group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline typically involves multicomponent reactions. One common method includes the reaction of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method is advantageous due to its good yields, straightforward protocol, and environmental friendliness.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and ionic liquids suggests that scalable and environmentally benign methods could be developed for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of new polymers and materials.
Wirkmechanismus
The mechanism of action of N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition leads to reduced collagen production, which is beneficial in treating fibrotic conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities, including anti-fibrotic properties.
Oxazolo[5,4-b]pyridin-2-yl derivatives: These compounds share a similar core structure and have been studied for their potential biological activities.
Uniqueness
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is unique due to its specific combination of an oxazole ring fused to a pyridine ring with an aniline group
Eigenschaften
Molekularformel |
C13H11N3O |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C13H11N3O/c1-14-10-5-2-4-9(8-10)13-16-12-11(17-13)6-3-7-15-12/h2-8,14H,1H3 |
InChI-Schlüssel |
WITQGRQQRVDMII-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene](/img/structure/B13874115.png)
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)


![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)
![2-[4-(Furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B13874151.png)





